molecular formula C13H9NO2 B13917809 4-hydroxy-9H-carbazole-3-carbaldehyde

4-hydroxy-9H-carbazole-3-carbaldehyde

Cat. No.: B13917809
M. Wt: 211.22 g/mol
InChI Key: WVYJUHIPCSKXPG-UHFFFAOYSA-N
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Description

4-Hydroxy-9H-carbazole-3-carbaldehyde is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science. The presence of the hydroxyl and aldehyde functional groups in this compound makes it a versatile intermediate for the synthesis of various derivatives and compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-9H-carbazole-3-carbaldehyde typically involves the functionalization of the carbazole core. One common method is the classical Knoevenagel condensation reaction, where 4-hydroxy-9-methyl-9H-carbazole-3-carbaldehyde is reacted with active methylene compounds . The reaction conditions often include the use of a base such as piperidine in a solvent like ethanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 4-Hydroxy-9H-carbazole-3-carboxylic acid.

    Reduction: 4-Hydroxy-9H-carbazole-3-methanol.

    Substitution: 4-Alkoxy-9H-carbazole-3-carbaldehyde or 4-Acyl-9H-carbazole-3-carbaldehyde.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

4-hydroxy-9H-carbazole-3-carbaldehyde

InChI

InChI=1S/C13H9NO2/c15-7-8-5-6-11-12(13(8)16)9-3-1-2-4-10(9)14-11/h1-7,14,16H

InChI Key

WVYJUHIPCSKXPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3O)C=O

Origin of Product

United States

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